Maltose 1-phosphate
Description
Historical Context of Maltose (B56501) 1-phosphate Discovery and Initial Characterization
The initial detection of maltose 1-phosphate traces back to the 1960s, when it was identified in extracts of Mycobacterium bovis BCG nih.govebi.ac.uk. However, the enzyme responsible for its synthesis, maltokinase (Mak), was characterized much later, first purified from Actinoplanes missouriensis nih.govebi.ac.uk. The gene encoding this enzyme, mak, has since been identified in the genomes of numerous bacteria, including most mycobacteria, highlighting its presence across diverse bacterial phyla nih.govebi.ac.uk.
Early biochemical investigations focused on characterizing the enzyme responsible for M1P formation. Maltokinase was found to be dependent on maltose and adenosine (B11128) triphosphate (ATP), although guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP) could also serve as phosphate (B84403) donors, albeit less efficiently nih.govebi.ac.uk. Magnesium ions (Mg²⁺) were identified as crucial cofactors, acting as the most effective activators for the enzyme's activity nih.govebi.ac.uk. The compound itself, this compound, was confirmed through techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy nih.govebi.ac.uk. Concurrently, the related enzyme maltose phosphorylase, which catalyzes the reversible phosphorolysis of maltose to glucose and β-glucose 1-phosphate, was also well-established and studied in various bacterial systems genome.jpwikipedia.org.
Significance of this compound in Diverse Biological Systems
This compound is primarily recognized for its role as a key intermediate in the metabolism of α-glucans, particularly glycogen (B147801), in various bacterial species ontosight.ai. It functions as a direct donor substrate for maltosyltransferases, most notably GlgE, in a distinct pathway of α-glucan biosynthesis known as the GlgE pathway plos.orgresearchgate.nethmdb.caacs.orgmicrobiologyresearch.orgresearchgate.net. This pathway is an alternative to the more classical GlgC-GlgA pathway, which utilizes ADP-glucose as the building block for glycogen synthesis plos.orgnih.govacs.orgiucr.org.
In the GlgE pathway, GlgE utilizes M1P to transfer maltosyl units to the non-reducing end of existing α-glucan chains, thereby elongating the polymer plos.orgresearchgate.nethmdb.caacs.orgresearchgate.net. This process is often followed by branching of the linear α-1,4-linked glucans by enzymes like GlgB, which introduce α-1,6-linkages plos.orgresearchgate.netacs.orgresearchgate.net. This pathway is particularly significant in organisms like Mycobacterium tuberculosis, where it is essential for the synthesis of both intracellular glycogen and the extracellular capsular polysaccharide, which plays a role in immune evasion plos.orgresearchgate.netiucr.org. In Mycobacterium species, M1P can be synthesized through two convergent routes: one involving trehalose (B1683222) synthase (TreS) and maltokinase (Pep2), and another involving ADP-glucose pyrophosphorylase (GlgC) and glycogen synthase (GlgA) plos.org. The mak gene, encoding maltokinase, is considered essential for the growth of M. tuberculosis, underscoring the critical nature of M1P production in this pathogen nih.gov.
Beyond mycobacteria, the GlgE pathway and the involvement of M1P have been identified in other bacterial genera, including Actinoplanes, Streptomyces, and Chlamydiae researchgate.netacs.orgmicrobiologyresearch.orgresearchgate.net. In Streptomyces venezuelae, the GlgE pathway appears to be the sole mechanism for α-glucan synthesis microbiologyresearch.org. While the primary literature focuses on bacterial systems, M1P's mention in relation to glycogen storage diseases suggests potential, though less elucidated, roles or implications in eukaryotic metabolism ontosight.ai.
Table 1: Kinetic and Optimal Parameters of Maltokinase (Mak) from Mycobacterium bovis BCG
| Parameter | Value | Notes |
| Km for Maltose | 2.52 ± 0.40 mM | Substrate |
| Km for ATP | 0.74 ± 0.12 mM | Phosphate donor |
| Vmax | 21.05 ± 0.89 μmol/min·mg⁻¹ | Maximum reaction velocity |
| Optimal Temperature | 60 °C | For maximal activity |
| Optimal pH | 7 - 9 | At 37 °C |
| Cofactor | Mg²⁺ (best activator) | Divalent cations required for activity |
| Stability | Unstable on ice/freeze-thawing | Enhanced by 50 mM NaCl |
Current Research Frontiers and Unresolved Questions Pertaining to this compound Metabolism
Contemporary research on this compound and its associated metabolic pathways continues to explore several key areas. A significant focus remains on elucidating the intricate mechanisms of the GlgE pathway across diverse bacterial species, including the precise regulation of M1P synthesis and its utilization by enzymes like GlgE and GlgB plos.orgresearchgate.netacs.orgmicrobiologyresearch.orgresearchgate.netnih.govacs.orgiucr.org. Understanding the interplay between different M1P synthesis routes, such as the convergence of the TreS-Pep2 and GlgC-GlgA pathways, and their regulatory mechanisms is crucial for a complete picture of α-glucan metabolism plos.org.
The structural and mechanistic characterization of enzymes involved in M1P metabolism, particularly GlgE, is an active area of research. GlgE has been identified as a genetically validated anti-tuberculosis target, driving efforts to understand its substrate binding, catalytic mechanism, and potential for inhibition researchgate.netacs.org. Studies employing techniques like X-ray crystallography and mass spectrometry aim to reveal how GlgE interacts with M1P and forms catalytic intermediates, providing insights for drug design researchgate.netacs.org.
Furthermore, the discovery and characterization of novel enzymes involved in M1P metabolism, such as GlgM (an α-maltose-1-phosphate synthase), continue to expand our knowledge of bacterial carbohydrate biochemistry iucr.org. Research also investigates the broader physiological roles of M1P beyond glycogen synthesis, including its potential involvement in stress responses or other cellular processes in various microorganisms.
Despite these advancements, several questions remain. The exact mechanisms governing M1P transport across cellular membranes and its intracellular regulation are not fully understood. The complete spectrum of organisms employing M1P in their metabolism, and the diversity of their associated pathways, warrants further investigation. While M1P's link to glycogen storage diseases suggests potential relevance in human health, its specific role and implications in eukaryotic systems require more detailed exploration. Additionally, the phenomenon of sugar-phosphate toxicities, where the accumulation of intermediates like M1P can be detrimental to the cell, is an area of ongoing research aimed at understanding these toxic effects and their underlying mechanisms nih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15896-49-8 |
|---|---|
Molecular Formula |
C12H23O14P |
Molecular Weight |
422.28 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 |
InChI Key |
VRKQBSISJQUWFI-QUYVBRFLSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OP(=O)(O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O |
Synonyms |
Malt1P maltose 1-phosphate maltose-1-phosphate |
Origin of Product |
United States |
Biosynthesis Pathways of Maltose 1 Phosphate
Maltose (B56501) Phosphorylase-Mediated Maltose 1-phosphate Formation
Maltose phosphorylase (MP, EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose. While the section heading refers to its role in "this compound Formation," scientific literature consistently describes Maltose Phosphorylase's primary function as the breakdown of maltose into glucose and glucose-1-phosphate, and its reverse reaction synthesizes maltose from glucose and glucose-1-phosphate. Direct formation of this compound by Maltose Phosphorylase is not described in the literature; rather, its activity yields glucose-1-phosphate.
Reversible Phosphorolysis of Maltose to Beta-D-Glucose 1-phosphate and Glucose
Maltose phosphorylase catalyzes the reversible reaction between maltose and inorganic phosphate (B84403) (Pi), yielding D-glucose and β-D-glucose 1-phosphate (β-Glc1P). This reaction can proceed in both forward (phosphorolysis) and reverse (synthesis) directions, with the equilibrium influenced by substrate concentrations. The enzyme belongs to Glycoside Hydrolase Family 65 (GH65) nih.govplos.orguniprot.orgresearchgate.net.
This phosphorolytic cleavage involves the attack of inorganic phosphate on the anomeric carbon of the glucose residue within maltose, leading to the release of glucose and β-D-glucose 1-phosphate. The reverse reaction, the synthesis of maltose, utilizes β-D-glucose 1-phosphate and glucose as substrates nih.govuniprot.orguniprot.orgpnas.org.
Enzymatic Mechanisms of Maltose Phosphorylase (EC 2.4.1.8) in this compound Synthesis
Maltose phosphorylase operates via a single displacement mechanism, characteristic of inverting glycosyl hydrolases and phosphorylases uniprot.orgresearchgate.netpnas.org. In this mechanism, a catalytic glutamate (B1630785) residue (e.g., Glu487 in L. brevis MP) acts as a general acid catalyst, protonating the glycosidic oxygen of maltose. Concurrently, an inorganic phosphate molecule, acting as a nucleophile, attacks the anomeric carbon (C1) of the glucose residue. This concerted attack by phosphate results in the inversion of the anomeric configuration at C1, producing β-D-glucose 1-phosphate nih.govuniprot.orguniprot.orgpnas.org. The enzyme does not require cofactors like pyridoxal (B1214274) phosphate researchgate.netnih.govresearchgate.net. While the enzyme is involved in phosphorolysis and reverse phosphorolysis, its direct role in forming this compound is not documented; its products are glucose and glucose 1-phosphate nih.govplos.orguniprot.orgresearchgate.netnih.govresearchgate.netuniprot.orgpnas.orgresearchgate.netresearchgate.netrhea-db.orgkegg.jpnih.govplos.orggenome.jpnih.gov.
Distribution and Physiological Relevance of Maltose Phosphorylase in Microbial Systems
Maltose phosphorylase is widely distributed in various bacterial species, including genera such as Bacillus, Lactobacillus, Enterococcus, and Streptococcus nih.govresearchgate.netnih.govuc.ptwiktionary.orgpdbj.org. In these microorganisms, MP plays a significant role in the intracellular metabolism of maltose and maltodextrins. It serves as a key enzyme for the efficient utilization of maltose as a carbon and energy source nih.govresearchgate.netnih.gov. In some bacteria, like E. coli, its activity can influence glycogen (B147801) metabolism by controlling the size of maltodextrin (B1146171) intermediates acs.org.
Table 1: Maltose Phosphorylase - Key Characteristics
| Feature | Description | References |
| Enzyme Name | Maltose phosphorylase | nih.govplos.orgresearchgate.net |
| EC Number | EC 2.4.1.8 | nih.govplos.orgnih.gov |
| Reaction | Maltose + Phosphate <=> D-Glucose + β-D-Glucose 1-phosphate | nih.govplos.orgnih.gov |
| Substrates | Maltose, Inorganic phosphate (Pi) | nih.govplos.orgnih.gov |
| Products | D-Glucose, β-D-Glucose 1-phosphate | nih.govplos.orgnih.gov |
| Mechanism | Single displacement, general acid catalysis, inversion of anomeric configuration, phosphate nucleophile | nih.govuniprot.orgresearchgate.netuniprot.orgpnas.org |
| Family | Glycoside hydrolase family 65 (GH65) | nih.govuniprot.orgresearchgate.net |
| Distribution | Bacteria (Bacillus, Lactobacillus, Enterococcus, Streptococcus, etc.) | nih.govresearchgate.netnih.govuc.ptwiktionary.orgpdbj.org |
| Physiological Role | Maltose metabolism, energy source, glycogen metabolism | nih.govresearchgate.netwiktionary.orgnih.gov |
Maltokinase-Catalyzed this compound Biosynthesis
Maltokinases are enzymes specifically responsible for the ATP-dependent phosphorylation of maltose, directly producing this compound. This pathway is critical for the synthesis of α-glucans in various bacteria, notably in mycobacteria.
ATP-Dependent Phosphorylation of Maltose to this compound
Maltokinases (EC 2.7.1.175), also known as this compound synthases, catalyze the transfer of a phosphate group from ATP to maltose, forming this compound and ADP. This reaction requires ATP as the phosphate donor and typically necessitates divalent cations, with Mg²⁺ being the most effective activator nih.govnih.govresearchgate.netrhea-db.orgqmul.ac.ukuniprot.orguc.pt. The product is specifically identified as α-maltose 1-phosphate rhea-db.orgqmul.ac.ukuniprot.org. This process is a key step in the biosynthesis of α-glucans in organisms like Mycobacterium tuberculosis, where this compound serves as the substrate for maltosyltransferases that extend glucan chains plos.orgnih.govresearchgate.netnih.govplos.orgacs.orgresearchgate.net.
The reaction catalyzed by maltokinase is: Maltose + ATP <=> α-Maltose 1-phosphate + ADP rhea-db.orgqmul.ac.ukuniprot.org
Characterization of Maltokinases (Pep2/Mak1) in Various Organisms
Maltokinases have been identified and characterized in a range of bacterial species, including Mycobacterium species (e.g., M. bovis, M. tuberculosis, M. smegmatis), Actinoplanes missouriensis, Streptomyces coelicolor, and Xanthomonas axonopodis nih.govuniprot.orgresearchgate.netgenome.jpnih.govuc.ptuniprot.orguc.pt. Specific enzymes identified include Pep2 (commonly found in mycobacteria) and Mak1 (from Actinoplanes missouriensis) nih.govresearchgate.netnih.govresearchgate.netnih.govuc.ptacs.orguniprot.orguc.pt.
Biochemical Properties of Maltokinases:
Km values: For maltose, Km values are typically around 2.5-2.6 mM, while for ATP, they are approximately 0.54-0.74 mM nih.govnih.govnih.gov.
Optimal conditions: Optimal activity is generally observed between pH 7 and 9, with optimal temperatures around 60°C nih.govnih.gov.
Cofactors: Divalent cations are essential, with Mg²⁺ being the most effective activator. GTP and UTP can also serve as phosphate donors, though ATP is preferred nih.govnih.govresearchgate.netqmul.ac.ukuc.pt.
Structure: Some characterized maltokinases, like the one from M. bovis BCG, are monomers in solution nih.govnih.gov.
Physiological Significance: In mycobacteria, maltokinase, often in conjunction with trehalose (B1683222) synthase (TreS), is involved in the conversion of trehalose to this compound, which is then used in α-glucan synthesis. The M. tuberculosis maltokinase (Pep2) is considered essential for the organism's growth nih.govnih.govuc.pt.
Table 2: Maltokinase - Key Characteristics
| Feature | Description | References |
| Enzyme Name | Maltokinase (also this compound synthase) | nih.govrhea-db.orguniprot.org |
| EC Number | EC 2.7.1.175 | rhea-db.orgqmul.ac.ukuniprot.org |
| Reaction | Maltose + ATP <=> α-Maltose 1-phosphate + ADP | rhea-db.orgqmul.ac.ukuniprot.org |
| Substrates | Maltose, ATP | nih.govrhea-db.orgqmul.ac.uk |
| Products | α-Maltose 1-phosphate, ADP | rhea-db.orgqmul.ac.ukuniprot.org |
| Cofactors | Requires Mg²⁺ (or other divalent cations); ATP preferred phosphate donor | nih.govnih.govresearchgate.netqmul.ac.ukuc.pt |
| Km (Maltose) | ~2.5-2.6 mM | nih.govnih.govnih.gov |
| Km (ATP) | ~0.54-0.74 mM | nih.govnih.govnih.gov |
| Optimal pH | 7-9 | nih.govnih.gov |
| Optimal Temperature | ~60°C | nih.govnih.gov |
| Distribution | Bacteria (Mycobacterium spp., Actinoplanes, Streptomyces, Xanthomonas, etc.) | nih.govuniprot.orgresearchgate.netgenome.jpnih.govuc.ptuniprot.orguc.pt |
| Aliases/Related Enzymes | Pep2 (Mycobacterium spp.), Mak1 (Actinoplanes missouriensis) | nih.govresearchgate.netnih.govresearchgate.netnih.govuc.ptacs.orguniprot.orguc.pt |
| Physiological Role | α-glucan synthesis, glycogen metabolism | nih.govplos.orgnih.govresearchgate.netnih.govplos.orgacs.orgresearchgate.net |
| Essentiality | Considered essential for growth in M. tuberculosis | nih.govnih.govuc.pt |
Compound Name List:
Maltose
Inorganic phosphate (Pi)
D-Glucose
β-D-Glucose 1-phosphate (β-Glc1P)
ATP
ADP
α-Maltose 1-phosphate (this compound)
Enzymology of Maltose 1 Phosphate Interconversion and Utilization
Maltose (B56501) Phosphorylase: Structural and Mechanistic Insights
Maltose phosphorylase (MP; EC 2.4.1.8) is a pivotal enzyme that catalyzes the reversible conversion of maltose and inorganic phosphate (B84403) into β-D-glucose 1-phosphate and glucose. researchgate.netnih.gov As a member of the glycoside hydrolase family 65 (GH65), its structure and catalytic mechanism provide a clear example of an inverting phosphorylase. researchgate.netresearchgate.net
Crystal Structures and Active Site Architecture of Maltose Phosphorylase
The active site architecture is particularly revealing. Structural analysis shows a striking analogy to the catalytic domain of glucoamylase from Aspergillus awamori. researchgate.netnih.gov A critical, conserved glutamate (B1630785) residue (Glu487 in L. brevis MP) is positioned to act as the general acid catalyst. nih.gov In the active site, the phosphate ion is bound in a pocket that faces this catalytic glutamate. This arrangement is perfectly suited for a nucleophilic attack by the phosphate on the anomeric carbon of the substrate. researchgate.netnih.gov This is in contrast to glucoamylase, where a catalytic base occupies the position of the phosphate binding pocket. nih.gov This structural difference highlights a likely evolutionary path where maltose phosphorylase evolved from a hydrolase by replacing the catalytic base with a phosphate-binding site to facilitate phosphorolysis instead of hydrolysis. researchgate.netnih.gov
Single Displacement Mechanism and Anomeric Configuration Inversion by Maltose Phosphorylase
Maltose phosphorylase catalyzes the cleavage of the α-1,4-glycosidic bond in maltose with a concomitant inversion of the anomeric configuration, producing β-D-glucose 1-phosphate. researchgate.netcapes.gov.brnih.gov This stereochemical outcome is the result of a single displacement mechanism. researchgate.nettandfonline.comcazypedia.org In this one-step reaction, the inorganic phosphate acts as a direct nucleophile, attacking the anomeric carbon (C1) of the glucosyl residue at subsite -1. researchgate.nettandfonline.com Simultaneously, a general acid catalyst, the conserved glutamate residue (Glu487), donates a proton to the oxygen of the glycosidic bond, facilitating the departure of the glucose molecule from subsite +1. researchgate.netnih.govresearchgate.net
This mechanism is characteristic of inverting glycoside hydrolases and phosphorylases. cazypedia.org The reaction proceeds through an oxocarbenium ion-like transition state. cazypedia.org The relative positioning of the catalytic acid group and the bound phosphate in the active site is compatible with this direct attack mechanism, which efficiently explains the observed inversion of stereochemistry at the anomeric carbon. nih.gov The phosphorolytic reaction follows a sequential Bi-Bi mechanism, where both substrates (maltose and phosphate) must bind to the enzyme before any products are released. tandfonline.comaffrc.go.jp
Substrate Specificity and Acceptor Preferences of Maltose Phosphorylase
Maltose phosphorylase exhibits high specificity for its substrates. The enzyme from Bacillus sp. AHU2001, for instance, shows phosphorolytic activity towards maltose but not other α-linked glucobioses like kojibiose, nigerose, and isomaltose, nor on maltotriose (B133400). tandfonline.com Similarly, studies on maltose phosphorylase have shown a requirement for the axial 1-OH group of α-maltose for effective catalysis, as the enzyme does not act on β-maltose. nih.gov
In the reverse reaction (synthesis), which is thermodynamically feasible due to the energy of the sugar phosphate bond, maltose phosphorylase can utilize β-D-glucose 1-phosphate as a donor and transfer the glucosyl unit to an acceptor molecule. tandfonline.comcazypedia.org The enzyme shows a strong preference for monosaccharide acceptors, particularly those with equatorial hydroxyl groups at the C3 and C4 positions, such as D-glucose and D-mannose. researchgate.nettandfonline.com However, it demonstrates broad acceptor preferences, utilizing a variety of other monosaccharides. tandfonline.com In contrast, di- and trisaccharides are generally not effective as acceptors. researchgate.nettandfonline.com
Table 1: Acceptor Preferences in Reverse Phosphorolysis by Maltose Phosphorylase from Bacillus sp. AHU2001
| Acceptor Molecule | Resulting Linkage |
|---|---|
| D-Glucose | α-(1→4) |
| 1,5-anhydro-D-glucitol | α-(1→4) |
| Methyl α-D-glucoside | α-(1→4) |
| 2-deoxy-D-glucose | α-(1→3) |
| D-Mannose | α-(1→4) |
| D-Glucosamine | α-(1→4) |
| N-acetyl-D-glucosamine | α-(1→4) |
| Kojibiose | α-(1→4) |
| 3-deoxy-D-glucose | α-(1→4) |
| D-Allose | α-(1→4) |
| 6-deoxy-D-glucose | α-(1→4) |
| D-Xylose | α-(1→4) |
| D-Lyxose | α-(1→4) |
| L-Fucose | α-(1→4) |
| L-Sorbose | α-(1→3) |
Data sourced from a study on Bacillus sp. AHU2001 MalE. The enzyme synthesized α-(1→3)-glucosides with 2-deoxy-D-glucose and L-sorbose, and α-(1→4)-glucosides with the other listed acceptors. tandfonline.com
Maltosyltransferase GlgE (EC 2.4.99.16): The Central Enzyme in Alpha-Glucan Elongation
Maltosyltransferase GlgE is an essential enzyme found in certain bacteria, including Mycobacterium tuberculosis, that plays a central role in a novel pathway for α-glucan biosynthesis. uniprot.orgresearchgate.net This pathway utilizes trehalose (B1683222) as a starting point, which is converted to maltose 1-phosphate via the actions of trehalose synthase (TreS) and a maltokinase (Pep2). researchgate.netresearchgate.net GlgE then uses the α-maltose 1-phosphate (M1P) as a donor to elongate α-1,4-glucan chains. researchgate.netresearchgate.net
Catalytic Mechanism of Maltosyl Transfer from this compound to Alpha-Glucans
GlgE (alpha-1,4-glucan:maltose-1-phosphate maltosyltransferase) catalyzes the transfer of a maltosyl unit from α-maltose 1-phosphate to the non-reducing end of a linear or branched α-(1→4)-glucan acceptor. uniprot.orgebi.ac.ukuniprot.org The enzyme is highly specific for the α-anomer of M1P. uniprot.orgproteopedia.org The catalytic mechanism is an α-retaining, double-displacement reaction. uniprot.orgresearchgate.netproteopedia.org
The reaction proceeds in two steps:
Formation of a Covalent Intermediate: A nucleophilic carboxylate residue in the active site (Asp394 in S. coelicolor GlgE) attacks the anomeric carbon of the M1P donor substrate. acs.org This results in the release of the phosphate group and the formation of a covalent maltosyl-enzyme intermediate. researchgate.netacs.org This step is facilitated by a general acid catalyst (Glu423 in S. coelicolor) which protonates the phosphate leaving group. researchgate.netacs.org
Maltosyl Transfer: The general acid/base residue (now acting as a base) deprotonates the 4-hydroxyl group of the terminal glucose unit of the acceptor maltooligosaccharide. researchgate.net The activated hydroxyl group then attacks the anomeric carbon of the maltosyl-enzyme intermediate, transferring the maltose unit to the acceptor and regenerating the free enzyme. researchgate.net
This double-displacement mechanism results in a net retention of the α-anomeric configuration in the newly formed glycosidic bond. uniprot.orguniprot.orgproteopedia.org GlgE is efficient with maltooligosaccharide acceptors that have a degree of polymerization (DP) of four or greater, with optimal activity seen with acceptors of DP5 or DP6. uniprot.orguniprot.org
Structural Biology of GlgE in Complex with this compound
Crystal structures of GlgE from several bacterial species, including Mycobacterium tuberculosis, Mycobacterium thermoresistibile, and Streptomyces coelicolor, have been determined, providing significant insights into its function. ebi.ac.ukrcsb.orgpdbj.org These structures show that GlgE exists as a homodimer, with each protomer consisting of five domains. researchgate.netrcsb.org
The structures of GlgE in complex with substrates or their analogues have been particularly informative. The crystal structure of a Streptomyces coelicolor GlgE mutant (D394A) in complex with α-maltose 1-phosphate confirmed the binding mode of the donor substrate. acs.org Furthermore, trapping a covalent intermediate using a fluorinated substrate analogue with an E423A mutant provided direct evidence for the double-displacement mechanism. acs.org
In Mycobacterium tuberculosis, the crystal structure of GlgE was solved in a binary complex with maltose and a ternary complex with maltose and the acceptor molecule maltohexaose (B131044). proteopedia.orgpdbj.org These structures revealed a dominant binding site for the α-glucan acceptor and detailed the critical interactions necessary for catalysis. proteopedia.orgpdbj.org The structure of M. thermoresistibile GlgE in complex with maltose further illuminated the conformational flexibility of certain domains, which is believed to be important for enzyme activity. rcsb.org
Table 2: Selected Crystal Structures of GlgE and its Complexes
| PDB ID | Enzyme Source | Resolution (Å) | Ligand(s) | Key Finding |
|---|---|---|---|---|
| 4CN1 | Streptomyces coelicolor (D394A mutant) | - | α-Maltose 1-phosphate | Shows binding mode of the Michaelis complex. acs.org |
| 4CN4 | Streptomyces coelicolor (E423A mutant) | - | 2-deoxy-2-fluoro-α-maltosyl fluoride | Trapped a covalent maltosyl-enzyme intermediate. acs.org |
| 4U33 | Mycobacterium tuberculosis | 3.3 | Maltose | Structure of binary complex with maltose. proteopedia.orgpdbj.org |
| 5CGM | Mycobacterium thermoresistibile | 1.95 | Maltose | High-resolution structure of mycobacterial GlgE in complex with maltose. rcsb.org |
This table highlights key structural studies that have provided mechanistic and functional insights into GlgE.
Table of Compounds
| Compound Name |
|---|
| 1,5-anhydro-D-glucitol |
| 2-deoxy-2-fluoro-α-maltosyl fluoride |
| 2-deoxy-D-glucose |
| 3-deoxy-D-glucose |
| 6-deoxy-D-glucose |
| α-D-glucose 1-phosphate |
| α-maltose 1-phosphate |
| β-D-glucose 1-phosphate |
| D-Allose |
| D-Glucosamine |
| D-Glucose |
| D-Lyxose |
| D-Mannose |
| D-Xylose |
| Glucose |
| Inorganic phosphate |
| Isomaltose |
| Kojibiose |
| L-Fucose |
| L-Sorbose |
| Maltohexaose |
| Maltose |
| This compound |
| Maltotriose |
| Methyl α-D-glucoside |
| N-acetyl-D-glucosamine |
| Nigerose |
Maltose Synthase (EC 2.4.1.139): Conversion of Alpha-D-Glucose 1-phosphate to Maltose
Maltose synthase, systematically named alpha-D-glucose-1-phosphate:alpha-D-glucose-1-phosphate 4-alpha-D-glucosyltransferase (dephosphorylating), is an enzyme that catalyzes the synthesis of maltose. ontosight.aiwikipedia.org
The reaction catalyzed by maltose synthase is the conversion of two molecules of α-D-glucose 1-phosphate into one molecule of maltose and two molecules of inorganic phosphate. ontosight.aiwikipedia.org
2 α-D-glucose 1-phosphate + H₂O ⇌ maltose + 2 phosphate wikipedia.org
This reaction is a dephosphorylating glycosyltransfer reaction. ontosight.ai One molecule of α-D-glucose 1-phosphate acts as the glycosyl donor, while the other acts as the acceptor. The energy released from the dephosphorylation of one of the glucose 1-phosphate molecules is utilized to form the α-1,4-glycosidic bond of maltose. ontosight.ai It is important to note that neither free phosphate nor this compound are intermediates in this specific reaction. genome.jp
Maltose synthase belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org This enzyme has been characterized in organisms like Spinacia oleracea (spinach). wikipedia.orggenome.jp
In certain microorganisms, maltose synthase activity can be part of glycogen (B147801) or starch metabolism. ontosight.ai For instance, it can contribute to the breakdown of these storage polysaccharides by converting the resulting glucose 1-phosphate into maltose, which can then be further metabolized. ontosight.ai Understanding the properties and regulation of maltose synthase provides insights into the metabolic flexibility of these organisms and can inform biotechnological applications for carbohydrate production. ontosight.ai In Mycobacterium smegmatis, an enzyme named GlgM, initially annotated as a glycogen synthase homolog, was identified as an α-maltose-1-phosphate synthase. nih.gov This enzyme, however, uses ADP-glucose as the donor and α-glucose-1-phosphate as the acceptor to produce α-maltose-1-phosphate, distinguishing it from the EC 2.4.1.139 maltose synthase. nih.gov
| Enzyme | EC Number | Reaction | Substrates | Products |
| Maltose Synthase | 2.4.1.139 | 2 α-D-glucose 1-phosphate + H₂O → maltose + 2 phosphate | α-D-glucose 1-phosphate, H₂O | maltose, phosphate |
Related Enzymes in Maltose and Glucan Metabolism Affecting this compound Intermediates
The metabolic pathways involving maltose and α-glucans are interconnected, with several enzymes influencing the pool of intermediates, including those related to this compound.
Maltodextrin (B1146171) phosphorylase (MalP; EC 2.4.1.1) and 4-α-glucanotransferase (MalQ; EC 2.4.1.25) are key enzymes in maltodextrin metabolism in bacteria like Escherichia coli and Corynebacterium glutamicum. wikipedia.orgresearchgate.net
Maltodextrin Phosphorylase (MalP) catalyzes the reversible phosphorolysis of α-1,4-glycosidic bonds in maltodextrins, removing non-reducing glucosyl residues as α-D-glucose 1-phosphate. wikipedia.orgnih.gov It shows a preference for linear maltodextrins over branched glycogen. nih.gov
4-Alpha-Glucanotransferase (MalQ) , also known as amylomaltase, catalyzes the transfer of a segment of a 1,4-α-D-glucan to a new 4-position of an acceptor, which can be glucose or another 1,4-α-D-glucan. nih.gov In Streptococcus mutans, MalQ can produce maltooligosaccharides from maltose, which then serve as substrates for GlgP (a glycogen phosphorylase) to generate glucose-1-phosphate. tandfonline.com
In E. coli, these enzymes are involved in glycogen degradation. MalQ can disproportionate maltooligosaccharides, making them better substrates for MalP, thereby increasing the rate of glucose 1-phosphate production. nih.gov In C. glutamicum, maltose is metabolized via a pathway involving MalQ, which produces maltodextrins and glucose. The maltodextrins are then degraded by MalP to generate glucose 1-phosphate. researchgate.net This generation of glucose 1-phosphate can feed into pathways that lead to the synthesis of precursors for this compound.
Trehalose synthase (TreS; EC 5.4.99.16) is a crucial enzyme that links trehalose metabolism with the GlgE pathway for α-glucan synthesis in mycobacteria. figshare.comasm.org TreS catalyzes the reversible isomerization of trehalose (an α,α-1,1-diglucoside) to maltose (an α-1,4-diglucoside). microbiologyresearch.orguniprot.org
Trehalose ⇌ Maltose → this compound → α-1,4-Glucan researchgate.netasm.org
Glycogen Branching Enzyme (GlgB) and its Role in Alpha-Glucan Architecture
The Glycogen Branching Enzyme (GlgB), systematically known as 1,4-alpha-glucan branching enzyme (EC 2.4.1.18), is a critical enzyme that catalyzes the formation of α-1,6-glycosidic bonds in polysaccharides. uniprot.orguniprot.orgnih.gov Its primary function is to introduce branch points into linear α-1,4-glucan chains, which is fundamental to the formation of the highly branched, tree-like structure of glycogen and other related alpha-glucans. nih.govebi.ac.uk GlgB achieves this by cleaving a segment from a (1→4)-α-D-glucan chain and transferring it to a primary hydroxyl group on a similar glucan chain, creating an α-1,6 linkage. uniprot.orguniprot.org The intrinsic properties of the specific GlgB enzyme are responsible for the degree of branching found in the final polysaccharide. ebi.ac.ukebi.ac.uk
In bacterial pathways that utilize this compound for α-glucan synthesis, GlgB works in close concert with the maltosyltransferase GlgE. acs.orgplos.org This pathway, an alternative to the classical glycogen synthesis route, uses this compound as the donor substrate for the GlgE enzyme to elongate linear α-1,4-glucan chains. plos.orguniprot.orgresearchgate.net These newly synthesized linear chains then serve as the substrate for GlgB. plos.org
Research in actinomycetes has elucidated this synergistic mechanism, showing that polymer synthesis begins with GlgE polymerizing this compound into a linear oligomer. acs.orguea.ac.uk Once this oligomer reaches a sufficient degree of polymerization (approximately 16 glucose units), it becomes a substrate for GlgB to introduce a branch. acs.orguea.ac.uk The process is iterative: GlgE preferentially extends the terminal "A chains" of the growing glucan, and GlgB acts repeatedly to create new A chains emanating from the "B chains" (themselves branched), thereby constructing a complex, multi-tiered architecture. acs.orguea.ac.uk
The functional characteristics of GlgB are essential for the viability and virulence of various bacteria. In Corynebacterium glutamicum, GlgB is indispensable for glycogen accumulation. nih.govmicrobiologyresearch.org In Mycobacterium tuberculosis, GlgB is a key enzyme for the biosynthesis of branched α-glucan, which is implicated in the bacterium's pathogenesis and survival. nih.gov The inactivation of GlgB in M. tuberculosis leads to the accumulation of linear α-glucan and a subsequent toxic build-up of the substrate this compound, a phenomenon described as self-poisoning. nih.gov This highlights GlgB as a potential therapeutic target. nih.gov Similarly, studies in Klebsiella pneumoniae show that the deletion of the glgB gene hinders glycogen synthesis, slows bacterial growth, and impedes biofilm formation. nih.gov
The structural characteristics of GlgB, particularly at its N-terminus, have been found to influence the architecture of the resulting glycogen. frontiersin.orgresearchgate.net Bacterial GlgB enzymes have been classified into different types based on their N-terminal domain organization, which correlates with the transfer of different length oligosaccharide chains and thus the compactness of the final glycogen molecule. frontiersin.orgresearchgate.net For instance, Type 1 GBEs, common in Gram-negative bacteria, possess both N1 and N2 domains, while Type 2 GBEs, found predominantly in Gram-positive species, have only the N2 domain. researchgate.net These structural variations underscore the diverse strategies evolved by bacteria to control their energy storage and physiological responses. frontiersin.orgresearchgate.net
Interactive Data Table: Research Findings on Glycogen Branching Enzyme (GlgB)
| Organism | Gene | Key Research Findings | Citations |
| Mycobacterium tuberculosis | glgB (Rv1326c) | Essential for synthesizing branched α-glucan and for survival in vitro and in vivo. Inactivation leads to toxic accumulation of this compound. A validated drug target. | plos.orgnih.gov |
| Corynebacterium glutamicum | glgB (cg1381) | Essential for glycogen formation. The glgB gene is co-transcribed with glgE (maltosyltransferase), indicating a functional link. | nih.govmicrobiologyresearch.org |
| Escherichia coli | glgB | Catalyzes the formation of α-1,6 linkages in glycogen. Structural differences exist compared to M. tuberculosis GlgB, as inhibitors of E. coli GlgB do not affect the mycobacterial enzyme. | uniprot.orgnih.gov |
| Klebsiella pneumoniae | glgB | Deletion of glgB impedes glycogen synthesis, slows bacterial growth rate, and reduces biofilm formation and virulence. | nih.gov |
| Actinomycetes | glgB | Works with GlgE to synthesize α-glucan from this compound. Tends to create shorter branches compared to E. coli GlgB, resulting in a more highly branched glucan structure. | acs.orguea.ac.uk |
Metabolic Roles and Physiological Significance of Maltose 1 Phosphate
Maltose (B56501) 1-phosphate in Glycogen (B147801) and Alpha-Glucan Biosynthesis
Maltose 1-phosphate is a key building block in an alternative pathway for the synthesis of α-glucans, which are polymers of glucose. These polymers serve as energy storage molecules, similar to glycogen, and as structural components of bacterial capsules. acs.orgnih.gov
The GlgE Pathway: An Alternative Route to Alpha-Glucan Polymerization
A novel, four-step pathway for α-glucan synthesis, known as the GlgE pathway, has been identified in various bacteria, including mycobacteria and streptomycetes. acs.orgportlandpress.com This pathway is distinct from the classical glycogen synthesis route that uses ADP-glucose as the glucosyl donor. portlandpress.com The GlgE pathway utilizes this compound as its central precursor. portlandpress.comresearchgate.net
The synthesis begins with the disaccharide trehalose (B1683222), which is isomerized to maltose by the enzyme trehalose synthase (TreS). plos.orgresearchgate.net Subsequently, maltose is phosphorylated by a maltokinase (Pep2), yielding this compound (M1P). plos.orgresearchgate.net The key enzyme of this pathway, the maltosyltransferase GlgE, then uses M1P as a donor to transfer maltosyl (two-glucose) units onto the non-reducing end of a growing α-1,4-glucan chain. plos.orgacs.orgnih.gov This polymerization results in linear α-glucan chains. researchgate.net The final step involves the branching enzyme GlgB, which introduces α-1,6-glycosidic bonds, creating the branched structure characteristic of glycogen and other α-glucans. plos.orgresearchgate.net The inhibition of GlgE or GlgB can lead to the toxic accumulation of the M1P substrate. researchgate.net
| Enzyme | Gene | Function in GlgE Pathway |
| Trehalose Synthase | treS | Isomerizes trehalose to maltose. plos.orgresearchgate.net |
| Maltokinase | pep2 | Phosphorylates maltose to form this compound (M1P). plos.orgresearchgate.net |
| Maltosyltransferase | glgE | Polymerizes M1P into linear α-1,4-glucan chains. plos.orgresearchgate.netacs.org |
| Branching Enzyme | glgB | Introduces α-1,6 branches into the linear glucan chains. plos.orgresearchgate.net |
Interconnections Between this compound and Glycogen Accumulation
Recent research has revealed an unexpected convergence between the classical glycogen biosynthesis pathway and the GlgE pathway. plos.org While the classical pathway, involving GlgC (ADP-glucose pyrophosphorylase) and GlgA (glycogen synthase), was thought to be entirely separate, it has been discovered that the enzyme GlgA from Mycobacterium tuberculosis can synthesize this compound with high efficiency. plos.org This activity, which is over 1000-fold more efficient than its previously known glycogen synthase function, uses ADP-glucose and glucose 1-phosphate as substrates to produce M1P. plos.org
This finding establishes a direct link between the two pathways, as both can generate the M1P building block required by GlgE. plos.org The shared precursor, ADP-glucose, connects the pathways, allowing for a compensatory flux of metabolites between them. plos.org This metabolic flexibility enables bacteria to channel glucose units from different sources toward the accumulation of α-glucan polymers, ensuring a steady supply for both energy storage and structural purposes. plos.org In some bacteria, the absence of the classical glycogen synthase (GlgA) can be compensated by the maltose/maltodextrin (B1146171) metabolism enzymes, which can lead to glycogen formation, highlighting the central role of these interconnected pathways. nih.gov
| Pathway | Key Enzymes | Primary Donor Substrate |
| Classical Pathway | GlgC, GlgA | ADP-glucose portlandpress.com |
| GlgE Pathway | TreS, Pep2, GlgE | This compound portlandpress.comresearchgate.net |
Role in Bacterial Capsule Formation (e.g., Mycobacterium tuberculosis Alpha-Glucan Capsule)
In certain pathogens, notably Mycobacterium tuberculosis, this compound and the GlgE pathway are indispensable for the formation of a protective outer capsule. plos.orgportlandpress.com This capsule is primarily composed of a glycogen-like α-glucan and is a significant factor in the bacterium's ability to evade the host immune system and establish infection. plos.orgportlandpress.com
The α-glucan for the capsule is synthesized intracellularly, exclusively through the GlgE pathway where M1P is the essential building block. plos.org The resulting α-glucan polymers are then exported to the cell surface to form the capsule. plos.org The elucidation of this biosynthetic route has demonstrated a direct link between the GlgE pathway, the production of the α-glucan capsule, and the virulence of M. tuberculosis. plos.org Consequently, the enzymes of the GlgE pathway, particularly GlgE itself, are considered promising targets for the development of new anti-tuberculosis drugs. acs.orgnih.gov
This compound in Carbohydrate Degradation and Carbon Source Utilization
This compound and its related enzymatic pathways are also involved in the breakdown of carbohydrates, providing a mechanism for microbes to utilize maltose and maltodextrins as energy sources.
Phosphorolytic Degradation of Maltose and Maltodextrins via this compound Pathway Intermediates
The breakdown of maltose and larger maltodextrins can occur via phosphorolysis, a process catalyzed by phosphorylase enzymes. tandfonline.comwikipedia.org This mechanism cleaves glycosidic bonds using inorganic phosphate (B84403) (Pi) instead of water (hydrolysis). tandfonline.com
Maltose phosphorylase (MP) catalyzes the reversible phosphorolytic cleavage of maltose into glucose and β-glucose 1-phosphate. tandfonline.comontosight.ai This reaction provides a direct route from a disaccharide to a phosphorylated monosaccharide that can enter central metabolism. ontosight.ai
For longer-chain carbohydrates, maltodextrin phosphorylase (MalP) plays a key role. wikipedia.org MalP acts on linear maltodextrins (typically with four or more glucose units), sequentially removing glucosyl units from the non-reducing end as α-glucose 1-phosphate. wikipedia.orguri.eduresearchgate.net The combined action of these phosphorylases allows bacteria to efficiently break down a range of α-1,4-linked glucans into phosphorylated sugars ready for glycolysis. mdpi.commicrobiologyresearch.org
| Enzyme | Abbreviation | Substrate(s) | Products |
| Maltose Phosphorylase | MP | Maltose + Pi | Glucose + β-Glucose 1-phosphate tandfonline.com |
| Maltodextrin Phosphorylase | MalP | Maltodextrin(n) + Pi | Maltodextrin(n-1) + α-Glucose 1-phosphate wikipedia.org |
Contribution to Microbial Energy Metabolism and Growth on Maltose
The utilization of maltose via phosphorolytic pathways offers a significant energetic advantage to microorganisms. oup.com When maltose phosphorylase cleaves maltose, it produces glucose 1-phosphate directly. tandfonline.com This glucose 1-phosphate can then be isomerized to glucose 6-phosphate by the enzyme phosphoglucomutase, allowing it to enter the glycolytic pathway. uri.edu
This route bypasses the need for an initial ATP-dependent phosphorylation step that would be required if free glucose were the product (as occurs in hydrolytic cleavage). The enzyme glucokinase consumes one molecule of ATP to convert glucose to glucose 6-phosphate. By producing a phosphorylated sugar directly, the phosphorolytic pathway conserves one ATP molecule per molecule of glucose derived from maltose. This energy-saving mechanism enhances metabolic efficiency and can support more robust growth when maltose is the primary carbon source. oup.com This efficient utilization strategy is important for the competitiveness of various bacteria, including lactic acid bacteria in sourdough environments and E. coli in the gut. uri.eduoup.com
Consequences of Aberrant this compound Accumulation
The intracellular concentration of metabolic intermediates is tightly regulated, and the excessive accumulation of phosphorylated sugars can lead to cellular stress and toxicity. nih.gov this compound (M1P), a key intermediate in an alternative pathway for α-glucan synthesis, is particularly toxic when it accumulates to high levels, leading to significant physiological consequences. microbiologyresearch.orgnih.gov
Cellular Toxicity and Growth Inhibition Associated with Excess this compound
The accumulation of this compound can induce a state of cellular toxicity that ultimately inhibits growth and can lead to cell death. rcsb.orgresearchgate.net This phenomenon has been notably characterized in mycobacteria, where the disruption of the GlgE pathway results in a "self-poisoning" of the cell due to the buildup of M1P. nih.govuniprot.org In Mycobacterium tuberculosis, the inhibition of the essential maltosyltransferase GlgE, which uses M1P as a substrate, leads to the rapid accumulation of this phosphosugar. nih.govresearchgate.net This accumulation is lethal to the bacteria, both in vitro and in mouse models of infection. nih.govuniprot.org
The mechanisms underlying M1P toxicity are multifaceted. Research suggests that the toxic effects are linked to pleiotropic phosphosugar-induced stress responses. nih.gov Commonalities with other sugar-phosphate toxicities point towards the induction of DNA damage and osmotic imbalance as potential consequences of high M1P levels. nih.govresearchgate.net In Saccharomyces cerevisiae, while not involving M1P directly, the accumulation of intracellular maltose has been shown to inhibit protein synthesis and cause growth arrest, highlighting the general sensitivity of cells to the over-accumulation of specific sugars or their derivatives. researchgate.net The toxicity of M1P is so potent that it has validated GlgE as a promising drug target against tuberculosis, as its inhibition triggers this lethal self-poisoning mechanism. nih.govrcsb.org
Table 1: Research Findings on this compound Cellular Toxicity and Growth Inhibition
| Organism/System | Observation | Consequence | Reference(s) |
| Mycobacterium tuberculosis | Inhibition or inactivation of the enzyme GlgE. | Leads to toxic accumulation of this compound, causing rapid cell death ("self-poisoning"). | nih.govrcsb.orguniprot.org |
| General (Sugar-Phosphates) | Accumulation of phosphorylated sugar intermediates. | Can cause DNA damage and osmotic imbalance. | nih.govresearchgate.net |
| Streptomyces venezuelae | High intracellular levels of α-maltose 1-phosphate. | Responsible for a delayed developmental phenotype and impaired growth. | microbiologyresearch.org |
| Saccharomyces cerevisiae | High intracellular accumulation of maltose. | Inhibits protein synthesis and causes growth arrest. | researchgate.net |
Genetic Disruption Studies Leading to this compound Accumulation Phenotypes
Genetic studies have been instrumental in elucidating the consequences of M1P accumulation. By disrupting genes involved in its metabolism, researchers can induce its buildup and observe the resulting cellular phenotypes.
In Mycobacterium smegmatis, a non-pathogenic model organism for M. tuberculosis, a temperature-sensitive mutation in the glgE gene was shown to directly cause the accumulation of its substrate, α-maltose 1-phosphate, when the bacteria were grown at a non-permissive temperature (42 °C). nih.govjic.ac.uk This accumulation was correlated with a loss of enzyme activity and stability, leading to inhibited growth. researchgate.netnih.govjic.ac.uk These findings reconciled earlier, seemingly contradictory observations and confirmed that the phenotype was due to the buildup of M1P. nih.gov
Similarly, studies in Streptomyces venezuelae, a bacterium that uses the GlgE pathway exclusively for its α-glucan synthesis, have provided clear evidence for M1P toxicity. microbiologyresearch.org A constructed ΔglgE null mutant was viable but exhibited a significant developmental delay when grown on maltose as a carbon source. microbiologyresearch.orgmicrobiologyresearch.org This phenotype was characterized by reduced cell mass, delayed sporulation, and impaired cross-wall formation. microbiologyresearch.org Crucially, the mutant accumulated high levels of α-maltose 1-phosphate. microbiologyresearch.orgmicrobiologyresearch.org When the mutant was grown on a different carbon source (galactose) that did not lead to M1P synthesis, or when the upstream enzyme Pep2 (maltose kinase) was deleted, no M1P accumulated, and the developmental delay was not observed. microbiologyresearch.org This demonstrates that the high intracellular concentration of α-maltose 1-phosphate, rather than the absence of the α-glucan polymer, is responsible for the detrimental phenotype. microbiologyresearch.org
Table 2: Phenotypes from Genetic Disruption Studies Leading to this compound Accumulation
| Organism | Gene Disrupted/Mutated | Method | Resulting Phenotype | Reference(s) |
| Mycobacterium smegmatis | glgE | Temperature-sensitive mutation | Accumulation of α-maltose 1-phosphate at non-permissive temperature; growth inhibition. | researchgate.netnih.govjic.ac.uk |
| Mycobacterium tuberculosis | glgE or glgB | Gene inactivation | Accumulation of this compound; lethal self-poisoning. | microbiologyresearch.orgnih.govresearchgate.net |
| Streptomyces venezuelae | glgE | Gene deletion (null mutant) | Accumulation of α-maltose 1-phosphate and maltose; delayed development, reduced cell mass, impaired sporulation. | microbiologyresearch.orgmicrobiologyresearch.org |
Regulation of Maltose 1 Phosphate Metabolism
Transcriptional and Post-Translational Regulation of Enzymes Involved in Maltose (B56501) 1-phosphate Pathways
The enzymes directly participating in maltose 1-phosphate metabolism, such as maltose phosphorylase and maltokinase, are subject to precise control over their synthesis and activity.
The genes encoding maltose phosphorylase (e.g., malP) and maltokinase (often referred to as maltose kinase) are typically part of the maltose regulon and are tightly controlled at the transcriptional level. In many bacteria, such as Lactococcus lactis, the expression of maltose phosphorylase (malP) is repressed by glucose and lactose, but shows pronounced expression in the presence of maltose or trehalose (B1683222) microbiologyresearch.orgnih.govmicrobiologyresearch.org. This repression by glucose is a classic example of Carbon Catabolite Repression (CCR) microbiologyresearch.orgnih.govmicrobiologyresearch.org. Studies in Lactococcus lactis indicate that the malP gene's expression is not specifically induced by any particular sugar, but rather repressed by preferred carbon sources like glucose microbiologyresearch.orgnih.govmicrobiologyresearch.org. Furthermore, the genetic locus for malP in L. lactis is near a potential regulator from the LacI-GalR family, suggesting a transcriptional regulatory mechanism microbiologyresearch.orgnih.gov.
In Escherichia coli, the maltose regulon, which includes genes for maltose transport and metabolism, is activated by the transcriptional activator MalT. The expression of malT itself is under catabolite repression, controlled by the cAMP-CAP complex, and also by the global regulator Mlc caister.comnih.gov. MalT requires maltotriose (B133400) as an inducer for the expression of other mal genes caister.com.
Post-translational modifications can also influence enzyme activity. For instance, E. coli maltodextrin (B1146171) phosphorylase (MalP) is noted to be active in the absence of AMP and is not controlled by phosphorylation/dephosphorylation, suggesting its regulation is primarily at the transcriptional level embopress.org. However, post-translational modifications are a general mechanism for controlling enzyme activity in both prokaryotic and eukaryotic cells, often involving phosphorylation wikipedia.orgabcam.comfrontiersin.org.
GlgE, a maltosyltransferase, plays a role in the biosynthesis of α-glucans, utilizing this compound (M1P) as a donor substrate uniprot.orgnih.govmicrobiologyresearch.orgnih.govresearchgate.net. In Mycobacterium tuberculosis, GlgE is an essential enzyme and a validated antituberculosis target nih.gov. Its pathway is linked to trehalose metabolism, converting trehalose to maltose, which is then phosphorylated to M1P for GlgE activity nih.govmicrobiologyresearch.org.
The activity of GlgE can be regulated. For example, the transfer reaction from maltose-1-P to glycogen (B147801) is inhibited by micromolar amounts of inorganic phosphate (B84403) or arsenate, as well as by ATP uniprot.org. In M. tuberculosis, GlgE is phosphorylated by the Ser/Thr protein kinase PknB on multiple serine and threonine residues, leading to negative regulation of its activity nih.gov. This phosphorylation suggests a post-translational mechanism for controlling GlgE's role in α-glucan biosynthesis nih.gov.
Studies in Streptomyces venezuelae have shown that the expression of GlgE pathway genes increases as the bacteria progress from vegetative growth to sporulation, associating the pathway with specific developmental stages microbiologyresearch.org.
Interplay with Global Metabolic Regulators
The metabolism of this compound is integrated into the broader cellular metabolic network, influenced by global regulators and cross-talk with other sugar metabolism pathways.
Carbon Catabolite Repression (CCR) is a fundamental regulatory mechanism that prioritizes the utilization of preferred carbon sources, such as glucose, over less energy-efficient ones like maltose asm.orgnih.govnih.govunr.edu.arcsic.es. In many bacteria, including Lactococcus lactis and Lactobacillus casei, genes involved in maltose utilization, such as those for the maltose transport system, maltose phosphorylase, and β-phosphoglucomutase, are subject to CCR asm.orgnih.gov. Glucose typically represses the expression of these maltose-related genes microbiologyresearch.orgasm.orgnih.gov.
In E. coli, the maltose regulon is known to be under catabolite repression, controlled by the cAMP-CAP complex caister.comnih.gov. In Bacillus subtilis, a maltose-activated promoter system (MATE-ON) can be disrupted by glucose, indicating CCR effects, which can be alleviated by modifying specific regulatory elements pnas.org. In Enterococcus faecalis, repression by glucose is mediated by the transcriptional regulator MalR, and this repression is independent of CcpA, a major global CCR regulator in Firmicutes unr.edu.ar. The interaction of P-Ser-HPr with MalR enhances its DNA binding, facilitating CCR unr.edu.ar.
Maltose metabolism pathways exhibit significant cross-talk with other sugar metabolism pathways, notably trehalose metabolism. In E. coli, the trehalose system regulator, TreR, influences the maltose regulon. Loss of TreR function leads to derepression of trehalose transport and metabolism genes, allowing maltose to enter the cell via trehalose transport systems, thereby inducing the maltose system nih.gov. Derepression of trehalose-6-phosphate (B3052756) hydrolase (TreC) also contributes to the induction of the maltose system, potentially through the synthesis of an endogenous maltose inducer, possibly this compound nih.gov.
In Lactococcus lactis, maltose and trehalose metabolism are both influenced by glucose repression microbiologyresearch.orgnih.govmicrobiologyresearch.org. When L. lactis switches from glucose to maltose or trehalose, there is a pronounced expression of the maltose phosphorylase gene microbiologyresearch.orgnih.govmicrobiologyresearch.org.
In plants, trehalose-6-phosphate (T6P) acts as a signaling molecule that links sugar status to growth and can regulate metabolism, including pathways that cross-talk with carbohydrate utilization ibcas.ac.cnfrontiersin.org. In yeast, trehalose metabolism enzymes may also have regulatory roles, potentially affecting key enzymes like hexokinase oup.com. The GlgE pathway in bacteria, which converts trehalose into α-glucans via this compound, highlights a direct metabolic link between trehalose and this compound utilization nih.govmicrobiologyresearch.orgnih.gov.
Compound Name List:
this compound
Maltose
Glucose
Glucose-1-phosphate
Glucose-6-phosphate
Maltose phosphorylase
Maltokinase
GlgE
Trehalose
Trehalose-6-phosphate
Maltotriose
Maltodextrins
β-phosphoglucomutase (β-PGM)
ADP-glucose
Mycolic acid
Lysochelin
Violacein
Maltose 6-phosphate
this compound (M1P)
Structural Biology of Enzymes Associated with Maltose 1 Phosphate
High-Resolution Structural Analysis of Maltose (B56501) Phosphorylase
Maltose phosphorylase (MP), a member of the Glycoside Hydrolase (GH) family 65, catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose 1-phosphate. nih.govfrontiersin.org The first high-resolution crystal structure of this enzyme, specifically from Lactobacillus brevis, was determined at 2.15 Å, revealing a dimeric protein with a complex and elegant architecture. nih.govresearchgate.net Each monomer is composed of four distinct domains: an N-terminal β-sandwich domain, a helical linker, a central (α/α)6 barrel catalytic domain, and a C-terminal β-sheet domain. nih.govresearchgate.net
The active site of maltose phosphorylase is located within the (α/α)6 barrel catalytic domain. nih.gov Structural analysis of the L. brevis MP in complex with its cosubstrate, inorganic phosphate (B84403), has provided a detailed picture of the catalytic center. nih.gov The phosphate ion is securely bound in a pocket that is strategically positioned opposite a key catalytic residue, Glutamate (B1630785) 487 (Glu487). nih.gov This glutamate is the only conserved glutamate in MP and is believed to function as the general acid catalyst. nih.gov In the catalytic mechanism, Glu487 protonates the glycosidic oxygen of maltose, which facilitates the nucleophilic attack by the inorganic phosphate on the anomeric carbon (C1) of the glucose moiety at subsite -1. nih.govfrontiersin.orgnih.gov This direct attack results in the inversion of the anomeric configuration, a hallmark of the single displacement mechanism employed by this enzyme. nih.govfrontiersin.org
While a structure of MP in complex with maltose has not been determined, structural comparisons with related enzymes have offered predictions about substrate binding. nih.gov For instance, homology modeling suggests that residues His413 and Glu415, located on a loop connecting two alpha-helices of the catalytic domain, are involved in binding the reducing end of the maltose substrate at subsite +1. nih.gov The specificity of the enzyme is tightly controlled; it recognizes the α-anomer of maltose, and interaction with the axial 1-OH group of the substrate is essential for effective catalysis. nih.gov This specific interaction is thought to be a key factor in promoting the glucosyl transfer reaction while minimizing hydrolysis. nih.gov
| Component | Residue/Feature | Organism | Function | Reference |
|---|---|---|---|---|
| Catalytic Acid | Glu487 | Lactobacillus brevis | Protonates the glycosidic oxygen of maltose. | nih.govnih.gov |
| Nucleophile | Inorganic Phosphate (Pi) | N/A | Attacks the anomeric carbon (C1) of the glucose unit at subsite -1. | nih.govnih.govnih.gov |
| Substrate Binding (Subsite +1) | His413 | Lactobacillus acidophilus (predicted) | Involved in binding the reducing-end glucose residue of maltose. | nih.gov |
| Glu415 |
While high-resolution static structures provide invaluable snapshots of the enzyme, the catalytic process is inherently dynamic. Direct experimental studies detailing the conformational dynamics of maltose phosphorylase during the formation of maltose 1-phosphate are limited. However, kinetic studies strongly suggest a process of substrate-induced activation. nih.gov The requirement for the specific anomer of maltose indicates that the binding of the correct substrate likely induces conformational changes within the active site, positioning the catalytic residues and the phosphate nucleophile optimally for the reaction to occur. nih.gov This induced-fit mechanism is a common theme in enzyme catalysis, ensuring high fidelity and efficiency.
Observations from the related maltose-binding protein (MBP), which is not an enzyme but binds maltose for transport, reveal significant conformational changes upon ligand binding. nih.gov Apo MBP exists in an open conformation, but upon binding maltose, its two domains move approximately 1 nm closer to each other, resulting in a more compact, closed state. nih.gov It is plausible that maltose phosphorylase undergoes similar, albeit likely more subtle, dynamic changes in its active site to accommodate the substrates and facilitate the chemical transformation.
Structural Insights into Maltosyltransferase GlgE
Maltosyltransferase GlgE is a pivotal enzyme in an alternative pathway for α-glucan biosynthesis found in many bacteria, including Mycobacterium tuberculosis. nih.gov It belongs to the GH13_3 subfamily and catalyzes the transfer of a maltosyl unit from α-maltose 1-phosphate to the non-reducing end of a growing α-1,4-glucan chain, operating with a retention of the anomeric stereochemistry. nih.govnih.govnih.gov This retention mechanism implies a double-displacement reaction involving a covalent glycosyl-enzyme intermediate. nih.gov
Understanding the interaction of GlgE with its donor substrate, α-maltose 1-phosphate, has been achieved through clever use of site-directed mutagenesis and protein crystallography. nih.gov Attempts to crystallize the wild-type enzyme with its natural donor were unsuccessful, likely due to slow hydrolysis of the substrate. nih.gov To overcome this, researchers mutated the predicted catalytic nucleophile, Aspartate 394 (Asp394), to an alanine (B10760859) (D394A) in the Streptomyces coelicolor GlgE. nih.gov This mutation dramatically reduced the enzyme's activity, allowing for the successful determination of the crystal structure of the D394A variant in complex with intact α-maltose 1-phosphate at 2.55 Å resolution. nih.gov
The structure revealed that the maltose moiety of the substrate binds in subsites -1 and -2, with the interactions between the protein and the sugar rings being very similar to those observed in structures with maltose bound. nih.gov The phosphate group of the donor substrate was found to occupy what is predicted to be subsite +1. nih.gov This structural snapshot provided the first clear view of how the enzyme recognizes and binds its specific phosphosugar donor. nih.gov
The double-displacement mechanism of GlgE predicts the formation of a covalent β-maltosyl-enzyme intermediate. nih.gov Trapping and structurally characterizing this transient species was a key step in confirming the catalytic mechanism. This was achieved by mutating the general acid/base catalyst, Glutamate 423 (Glu423), to alanine (E423A) and using a substrate analogue, 2-deoxy-2-fluoro-α-maltosyl fluoride. nih.gov This strategy allowed for the trapping of a covalent 2-deoxy-2-fluoro-β-maltosyl intermediate, which was characterized by both mass spectrometry and X-ray crystallography. nih.govnih.gov
The resulting structure clearly showed the disaccharide covalently linked to the catalytic nucleophile, Asp394. nih.gov A comparison of the substrate-bound and intermediate-bound structures revealed a significant movement of the anomeric carbon by 1.6 Å to form the covalent bond with Asp394. nih.gov These structures provide compelling evidence for the proposed double-displacement mechanism and offer a detailed view of the catalytic cycle at an atomic level. nih.govnih.govnih.gov
| Component | Residue | Function/State | PDB Entry | Reference |
|---|---|---|---|---|
| Catalytic Nucleophile | Asp394 | Forms a covalent bond with the maltosyl unit. | 4CN4 | nih.govnih.gov |
| General Acid/Base | Glu423 | Protonates the phosphate leaving group and deprotonates the acceptor. | 4CN4 | nih.gov |
| Michaelis Complex | D394A Mutant | Structure with α-maltose 1-phosphate bound. | 4CN1 | nih.gov |
| Covalent Intermediate | E423A Mutant | Structure of the β-2-deoxy-2-fluoromaltosyl-enzyme intermediate. | 4CN4 | nih.govnih.gov |
Comparative Structural Genomics of this compound-Related Enzymes
Maltose phosphorylase and maltosyltransferase GlgE, while both acting on a maltose-based substrate, belong to different glycoside hydrolase families and represent distinct evolutionary solutions to carbohydrate metabolism.
Maltose phosphorylase is a member of the GH65 family, which is part of the larger GH-L clan. researchgate.netcazypedia.org Structural and functional analyses strongly suggest that GH65 phosphorylases evolved from GH15 glucoamylases. researchgate.net Both families share a similar (α/α)6 barrel catalytic domain and an inverting mechanism. researchgate.netcazypedia.org The key evolutionary divergence appears to be the replacement of the catalytic base carboxylate found in glucoamylases with a specific phosphate-binding pocket in maltose phosphorylase. researchgate.net This allowed the enzyme to utilize inorganic phosphate as a nucleophile instead of water, shifting its function from hydrolysis to phosphorolysis. researchgate.net
In contrast, Maltosyltransferase GlgE belongs to the GH13 family, one of the largest and most diverse GH families, which is part of the GH-H clan. nih.govoup.com GH13 enzymes typically possess a catalytic (β/α)8 TIM-barrel domain and employ a retaining double-displacement mechanism, which involves a catalytic triad (B1167595) (nucleophile, acid/base, and a transition-state stabilizing residue). cazypedia.org
The comparison between these two enzymes highlights a fascinating case of convergent function on a related substrate (maltose/maltose 1-phosphate) through divergent evolution. They utilize different catalytic domain folds ((α/α)6 vs. (β/α)8), different catalytic mechanisms (inverting vs. retaining), and different sets of catalytic residues to achieve their respective transformations. This structural and mechanistic diversity underscores the remarkable adaptability of enzyme evolution in creating specialized tools for carbohydrate metabolism.
Evolutionary Relationships and Conserved Motifs Across Enzyme Families
The enzymes associated with this compound metabolism belong to distinct glycoside hydrolase (GH) and glycosyltransferase (GT) families, yet structural analyses reveal unexpected evolutionary connections and shared catalytic architecture.
Maltose Phosphorylase (MP): Classified under GH family 65, maltose phosphorylase catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose. nih.govebi.ac.uktandfonline.com Structural studies of the Lactobacillus brevis maltose phosphorylase revealed a multi-domain structure, including an (α/α)6 barrel catalytic domain. nih.gov This structure shows a surprising and strong evolutionary link to glucoamylases from GH family 15, suggesting they evolved from a common ancestor. nih.govtandfonline.com The key evidence for this relationship is the spatial conservation of the catalytic acid residue. In maltose phosphorylase, a conserved glutamate (Glu487) acts as the general acid catalyst, superimposing perfectly with the catalytic glutamate (Glu179) of glucoamylase. nih.gov However, where glucoamylase has a second carboxylate residue acting as a catalytic base, maltose phosphorylase has evolved a pocket to bind the inorganic phosphate nucleophile. nih.gov This suggests a divergent evolutionary path where the catalytic base was exchanged for a phosphate-binding site to facilitate phosphorolysis instead of hydrolysis. nih.gov Within the GH65 family, specific motifs are conserved for substrate recognition. For instance, a His-Asn-Glu (HNE) motif, involving residues His413 and Glu415 in L. acidophilus MP, is implicated in binding the glucose unit at the +1 subsite. tandfonline.comresearchgate.net
α-Maltose-1-Phosphate Synthase (GlgM): This enzyme, found in mycobacteria, synthesizes α-maltose-1-phosphate and is classified in the GT4 family. nih.govuea.ac.uk The crystal structure of GlgM from Mycobacterium smegmatis shows a classic GT-B fold, which is also shared by glycogen (B147801) synthases (GlgA) from the GT5 family. nih.govuea.ac.uk Despite the shared fold and conservation of several residues involved in binding the ADP-glucose donor substrate, significant structural differences exist, particularly in the N-terminal domain. nih.govuea.ac.uk These differences are thought to be responsible for their distinct acceptor specificities, enabling GlgM to use α-glucose-1-phosphate as an acceptor while GlgA utilizes a growing glucan chain. nih.gov This highlights how evolution has repurposed a common structural scaffold for different catalytic functions within glycogen metabolism.
Maltosyltransferase (GlgE): GlgE is an essential enzyme in an alternative α-glucan biosynthetic pathway in bacteria like Mycobacterium tuberculosis. researchgate.netnih.gov It belongs to the GH13 family and utilizes α-maltose 1-phosphate as a donor to extend maltooligosaccharide chains. nih.gov Enzymes in this family typically employ a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. nih.gov Structural and mechanistic studies have identified a conserved nucleophilic aspartate residue (Asp394 in Streptomyces coelicolor GlgE) that attacks the donor substrate and an acid/base glutamate residue (Glu423) that protonates the phosphate leaving group. nih.gov The phosphate group of the substrate itself is stabilized by hydrogen bonds with conserved residues, including Asn352, Tyr357, Asn395, and the catalytic Glu423. nih.gov
| Enzyme | Enzyme Family | Core Catalytic Fold | Key Conserved Motifs/Residues | Evolutionary Relationship |
|---|---|---|---|---|
| Maltose Phosphorylase (MP) | GH65 | (α/α)6 barrel | Catalytic acid (Glu487), HNE motif (substrate binding) | Evolved from GH15 glucoamylase; catalytic base replaced by phosphate binding site. nih.gov |
| α-Maltose-1-Phosphate Synthase (GlgM) | GT4 | GT-B fold | Conserved donor substrate binding residues | Shares fold with GT5 glycogen synthases (GlgA) but differs in acceptor binding domain. nih.govuea.ac.uk |
| Maltosyltransferase (GlgE) | GH13 | (α/β)8 barrel | Nucleophile (Asp394), Acid/Base (Glu423) | Shares double-displacement mechanism with other GH13 members. nih.gov |
Rational Design Strategies Based on Structural Information
Rational design, which leverages detailed knowledge of an enzyme's structure and mechanism, is a powerful strategy for engineering enzymes with novel properties or for developing specific inhibitors. nih.govresearchgate.netfrontiersin.org Enzymes involved in this compound metabolism, particularly those essential for pathogens, are prime targets for such structure-guided approaches.
A prominent example is the rational design of inhibitors for the mycobacterial enzyme GlgE. researchgate.net GlgE is a genetically validated anti-tuberculosis target; its inhibition leads to the toxic accumulation of this compound, causing cell death. researchgate.netnih.gov This makes it an attractive target for novel drug development. Structural information from the S. coelicolor GlgE has been instrumental in this effort. nih.govacs.org By determining the crystal structures of GlgE in complex with its substrate (α-maltose 1-phosphate) and with a trapped covalent intermediate, researchers have gained a precise understanding of the active site architecture and the catalytic mechanism. nih.gov
This structural knowledge directly informs rational design strategies:
Design of Non-hydrolyzable Substrate Analogs: Understanding how this compound binds in the active site has enabled the design of stable mimics that can act as competitive inhibitors. A key example is the synthesis of a maltose-C-phosphonate (MCP), where the anomeric oxygen of the phosphate group is replaced by a methylene (B1212753) group (CH2). nih.gov This C-P bond is resistant to enzymatic cleavage. The resulting compound was shown to be the first known inhibitor of M. tuberculosis GlgE, demonstrating the success of this rational, structure-based approach. nih.gov
Site-Directed Mutagenesis for Mechanistic Probes: Structural insights guide the creation of specific point mutations to probe enzyme function. In studies of GlgE, mutating the proposed nucleophile (Asp394 to Ala) allowed for the crystallization of the enzyme-substrate Michaelis complex without catalysis occurring. nih.gov Similarly, mutating the acid/base catalyst (Glu423 to Ala) facilitated the trapping and structural characterization of a covalent reaction intermediate. nih.gov These studies confirm the roles of key residues and provide detailed snapshots of the reaction pathway, which are invaluable for designing transition-state analog inhibitors.
For other enzymes like maltose phosphorylase, structural information can be used to rationally engineer substrate specificity. The identification of the HNE motif in the +1 subsite as being critical for recognizing the non-reducing end glucose of maltose provides a clear target. tandfonline.comresearchgate.net By modifying residues within this motif, it may be possible to alter the enzyme's acceptor preference, enabling the synthesis of novel oligosaccharides. tandfonline.com This strategy involves remodeling the interaction network within the active site to favor new substrates, a common goal in rational enzyme engineering. researchgate.net
| Enzyme Target | Structural Information Leveraged | Rational Design Strategy | Application/Outcome |
|---|---|---|---|
| Maltosyltransferase (GlgE) | Structure of substrate-bound active site and reaction intermediates. nih.gov | Design of non-hydrolyzable substrate mimics. | Development of a maltose-C-phosphonate inhibitor for M. tuberculosis GlgE. nih.gov |
| Maltosyltransferase (GlgE) | Identification of key catalytic residues (Asp394, Glu423). nih.gov | Site-directed mutagenesis. | Confirmation of catalytic mechanism and trapping of reaction intermediates for structural analysis. nih.gov |
| Maltose Phosphorylase (MP) | Identification of substrate recognition motifs (e.g., HNE motif). researchgate.net | Active site remodeling via mutagenesis. | Potential to alter acceptor specificity for the chemoenzymatic synthesis of novel oligosaccharides. tandfonline.com |
Advanced Research Methodologies in Maltose 1 Phosphate Studies
Chemoenzymatic Synthesis of Maltose (B56501) 1-phosphate and Analogues
The synthesis of maltose 1-phosphate and its modified analogues is vital for biochemical studies, enzyme characterization, and inhibitor development. Chemoenzymatic approaches, combining chemical synthesis with enzymatic transformations, have proven effective in generating these compounds.
Several strategies have been employed to efficiently synthesize this compound, which serves as a key donor substrate for enzymes like maltosyltransferases.
Maltokinase-Mediated Phosphorylation: Maltokinases, also known as ATP:maltose 1-phosphotransferases, catalyze the direct phosphorylation of maltose using ATP to produce α-maltose-1-phosphate. For instance, the maltokinase from Actinoplanes sp. has been characterized, showing dependence on maltose and ATP for activity rhea-db.org. Similarly, the maltokinase (Mak) from Mycobacterium bovis BCG has been biochemically characterized, confirming its role in producing maltose-1-phosphate from maltose and ATP, with GTP and UTP also serving as alternative phosphate (B84403) donors nih.gov.
Trehalose-GlgE Pathway: In mycobacteria, an alternative route involves the conversion of trehalose (B1683222) to maltose via trehalose synthase (TreS), followed by the phosphorylation of maltose to maltose-1-phosphate by maltose kinase (Pep2). This pathway is essential for α-glucan synthesis in these organisms plos.orgmicrobiologyresearch.orgnih.govacs.org. Studies have shown that the simultaneous presence of both TreS and Pep2 is required for the efficient conversion of trehalose to maltose-1-phosphate acs.org.
Chemical Synthesis Approaches: Chemical methods, often involving protection-deprotection strategies, have also been developed. One such method utilizes O-acetyl-D-maltose treated with tetrabenzyl pyrophosphate, followed by deprotection, to yield this compound researchgate.net. This approach has been refined to expedite the production of this compound, facilitating its use in subsequent enzymatic assays nih.gov.
To overcome the hydrolytic instability of this compound and to develop potent enzyme inhibitors, non-hydrolyzable analogues, such as maltose C-phosphonates (MCP), have been synthesized. These mimics are designed to be isosteric and isoelectronic with the natural substrate, allowing them to bind to the enzyme's active site without undergoing hydrolysis.
Maltose C-Phosphonate (MCP) Synthesis: MCP has been synthesized using chemical routes, typically involving Wittig olefination and a Michealis-Arbuzov reaction to convert maltose into the phosphonate (B1237965) structure nih.govnih.gov. These synthetic efforts are crucial for structural biology studies and for developing mechanism-based inhibitors, particularly targeting enzymes like GlgE from Mycobacterium tuberculosis nih.govnih.govrcsb.org. The synthesis of these analogues allows for detailed structural analysis, such as the solved crystal structures of Streptomyces coelicolor GlgEI complexed with MCP, which elucidate substrate binding interactions rcsb.orgproteopedia.org.
In Vitro Enzyme Kinetic Analysis of this compound Reactions
Kinetic analysis provides critical insights into enzyme function, substrate specificity, and the mechanisms by which enzymes are regulated. Michaelis-Menten parameters and studies on allosteric modulation and inhibition are key components of this analysis.
The kinetic parameters, including Michaelis constant () and maximum velocity (), quantify the relationship between substrate concentration and reaction rate.
Maltokinases: The maltokinase from Actinoplanes sp. and M. bovis BCG exhibits values for maltose of approximately 2.52 ± 0.40 mM and for ATP of 0.74 ± 0.12 mM, with a of 21.05 ± 0.89 µmol/min/mg rhea-db.orgnih.gov.
Maltose Phosphorylases: Maltose phosphorylase (MP) from Bacillus sp. RK-1 has been characterized, yielding values of 12.3 mM for maltose and 2.9 mM for phosphate, with values of 24.1 µmol/min/mg for maltose and 20.3 µmol/min/mg for phosphate tandfonline.com. Kinetic analysis of Lactobacillus acidophilus maltose phosphorylase revealed a of 30.9 ± 0.6 s⁻¹, with values for phosphate and maltose of 0.295 ± 0.059 mM and 0.835 ± 0.123 mM, respectively, and a phosphate inhibition constant () of 9.07 ± 1.74 mM tandfonline.com.
GlgE (Maltosyltransferase): Kinetic studies on GlgE enzymes, such as from Streptomyces coelicolor, have determined values for its substrate α-maltose 1-phosphate (M1P) to be around 0.3 mM uniprot.org. For example, GlgE from S. coelicolor has a of 250 µM and a of 25.2 nmol/min/mg for this compound uniprot.org. Kinetic parameters for the extension of maltohexaose (B131044) by GlgE have also been reported, with values of 1.5 mM for maltohexaose in the presence of 5 mM M1P uniprot.org.
Understanding how enzyme activity is modulated by other molecules, such as allosteric effectors or inhibitors, is crucial for deciphering metabolic regulation.
GlgE Inhibition: The maltosyltransferase GlgE is a significant target for anti-tuberculosis drug development. GlgE activity can be modulated by various compounds. Inorganic phosphate and arsenate have been identified as competitive inhibitors of GlgE at micromolar concentrations uniprot.org. Maltose-C-phosphonate (MCP), a non-hydrolyzable analogue of M1P, inhibits Mycobacterium tuberculosis GlgE with an IC₅₀ value of 230 ± 24 µM nih.govnih.gov. Other inhibitors include 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol, which acts as a mechanism-based inhibitor portlandpress.com. Furthermore, cyclic maltooligosaccharides, such as α-, β-, and γ-cyclodextrins, have been shown to competitively inhibit GlgE from S. coelicolor uniprot.org. Temperature-sensitive mutations in glgE can also lead to altered enzyme kinetics, resulting in the accumulation of α-maltose-1-phosphate researchgate.net.
Genetic Engineering and Mutagenesis Approaches for this compound Pathway Elucidation
Genetic engineering and mutagenesis are powerful tools for dissecting metabolic pathways, understanding gene function, and validating enzyme targets.
Gene Deletion and Mutation Studies:
The disruption of the glgE gene in various bacterial species has provided significant insights into the role of M1P and the GlgE pathway. For instance, glgE null mutants in Streptomyces venezuelae exhibit delayed development, impaired sporulation, and a pronounced accumulation of α-maltose-1-phosphate, underscoring the essentiality of GlgE for normal growth and α-glucan biosynthesis microbiologyresearch.org.
Similarly, in mycobacteria, the deletion or inactivation of glgE leads to the accumulation of M1P, which is toxic to the cell and results in rapid death, confirming GlgE's essential role in survival and its potential as a drug target plos.orgnih.govresearchgate.netnih.gov.
Temperature-sensitive mutations, such as the H349Y mutation in M. smegmatis glgE, have been generated to study the effects of reduced enzyme activity. These mutants accumulate α-maltose-1-phosphate at non-permissive temperatures, correlating loss of GlgE function with M1P accumulation researchgate.netnih.gov.
Site-directed mutagenesis of GlgE, for example, creating variants like Sco GlgEI-V279S, has been instrumental in generating stable enzyme-substrate complexes for structural determination, thereby elucidating M1P binding mechanisms rcsb.orgproteopedia.orgresearchgate.net.
Studies involving the inactivation of other genes in the pathway, such as glgE, glgB, and treS, have also contributed to understanding the interconnectedness of these pathways and their impact on cell viability acs.org.
Biotechnological and Biomedical Research Implications of Maltose 1 Phosphate
Maltose (B56501) 1-phosphate as a Target for Antimicrobial Development
Maltose 1-phosphate is a critical intermediate in a novel α-glucan biosynthesis pathway, which has been identified as a promising target for the development of new antimicrobial agents, particularly against pathogenic bacteria like Mycobacterium tuberculosis.
GlgE Pathway as a Genetically Validated Target in Pathogenic Bacteria (e.g., M. tuberculosis)
A distinct, four-step metabolic route known as the GlgE pathway is essential for α-glucan biosynthesis in Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. nih.gov This pathway is separate from the classical glycogen (B147801) synthesis pathway (GlgC/GlgA). nih.govnih.gov The enzymes involved are TreS, Pep2, GlgE, and GlgB, which work sequentially to convert trehalose (B1683222) into a branched α-glucan. nih.govnih.gov
The central enzyme in this pathway is GlgE, a maltosyltransferase that utilizes this compound (M1P) as its donor substrate to build the linear α-1,4-glucan chains. nih.govnih.govuea.ac.uk These chains are then branched by the GlgB enzyme. nih.gov Genetic studies have validated GlgE as an essential enzyme for the in vitro growth of M. tuberculosis. nih.govelsevierpure.com
Crucially, the inactivation or deletion of the glgE gene leads to the intracellular accumulation of its substrate, this compound. nih.govnih.gov This accumulation is highly toxic to the bacterium, driving the cells into a self-poisoning cycle that results in DNA damage and rapid cell death. nih.govelsevierpure.com This unique mechanism, combining the essentiality of the enzyme with the toxicity of the accumulating substrate, establishes the GlgE pathway as a highly attractive and genetically validated target for novel anti-tuberculosis chemotherapy. nih.govnih.govelsevierpure.com The pathway is also of interest as it may be linked to the virulence and persistence of the pathogen. nih.gov
The regulation of this pathway has also been a subject of research. In M. tuberculosis, the GlgE enzyme is negatively regulated by phosphorylation by the serine/threonine protein kinase PknB. nih.govmerckmillipore.com This phosphorylation reduces the catalytic efficiency of GlgE by two orders of magnitude, suggesting that modulating this regulatory mechanism could offer another therapeutic strategy. nih.govmerckmillipore.com
Development of Specific Inhibitors Targeting this compound Utilizing Enzymes
The validation of the GlgE pathway as a critical target has spurred efforts to develop specific inhibitors against its key enzymes. The primary focus has been on GlgE, the maltosyltransferase that uses this compound.
To inhibit this enzyme, researchers have designed substrate analogues that can mimic this compound but are non-hydrolyzable, thereby blocking the enzyme's active site. nih.govnih.gov One such development is a maltose-C-phosphonate (MCP), designed to be an isosteric and isoelectronic mimic of the natural substrate. nih.govnih.gov This compound acts as a competitive inhibitor of GlgE.
| Inhibitor | Target Enzyme | Mechanism of Action | Reported IC₅₀ |
|---|---|---|---|
| Maltose-C-phosphonate (MCP) | GlgE Maltosyltransferase | Isosteric, non-hydrolysable mimic of this compound | 230 ± 24 μM |
The development of this inhibitor was a significant step, as it was the first reported compound to show inhibitory activity against Mtb GlgE. nih.govnih.gov The synthesis and testing of such inhibitors are crucial for validating the therapeutic potential of targeting this pathway and provide a foundation for developing more potent compounds for future anti-tuberculosis drugs. portlandpress.com
Applications of this compound Enzymes in Biocatalysis
Enzymes that utilize this compound as a substrate or product, such as phosphorylases, are valuable tools in biocatalysis for the synthesis of complex carbohydrates. Their high specificity and efficiency offer advantages over traditional chemical methods.
Enzymatic Production of Carbohydrates and Oligosaccharides
Glycoside phosphorylases, including maltose phosphorylase, are key enzymes in this field. researchgate.net They catalyze the reversible phosphorolysis of a glycosidic bond, producing a sugar 1-phosphate. researchgate.net In the reverse reaction, these enzymes can use a sugar 1-phosphate, like β-D-glucose-1-phosphate derived from maltose, as a donor to form new glycosidic bonds with high regioselectivity. researchgate.netebi.ac.uk
This synthetic capability is harnessed for the production of various di- and oligosaccharides. researchgate.net For example, maltose phosphorylase can transfer a glucosyl moiety from maltose (via the formation of glucose 1-phosphate) to a variety of acceptor molecules, including different sugars and alcohols. researchgate.net This allows for the efficient, one-pot enzymatic synthesis of specific α-(1→4)-glucosidic disaccharides. ebi.ac.uk The process is cost-effective as it can start from inexpensive substrates like maltose. researchgate.neteurekalert.org
| Acceptor Molecule | Resulting Product Type |
|---|---|
| D-Glucose | Disaccharide |
| D-Glucosamine | Aminosugar-containing disaccharide |
| D-Xylose | Disaccharide |
| Salicyl alcohol | α-D-glucopyranoside |
Chemoenzymatic Synthesis of Glycosides and Glycoconjugates
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex glycans and glycoconjugates. nih.gov Enzymes that utilize sugar 1-phosphates, which are precursors to the activated sugar nucleotide donors required by glycosyltransferases, are central to this approach. nih.gov
Glycosyltransferases are the enzymes responsible for building complex glycan structures in nature by transferring a sugar moiety from a sugar nucleotide donor to an acceptor molecule. nih.govnih.gov While chemical synthesis of such structures is possible, it is often a laborious process requiring multiple protection and deprotection steps. nih.gov Enzymatic synthesis using glycosyltransferases offers excellent regio- and stereoselectivity, circumventing these challenges. nih.gov
The main limitation can be the accessibility of the required sugar nucleotide donors. nih.gov However, this can be overcome by using other enzymes to synthesize these donors in situ from more readily available precursors like sugar 1-phosphates. nih.gov This integrated, multi-enzyme approach allows for the efficient construction of large and complex glycans and glycoconjugates that are important in various biological processes. nih.govnih.gov
Fundamental Research in Carbohydrate Metabolism and Glycobiology
This compound and the enzymes involved in its metabolism are crucial for understanding fundamental aspects of carbohydrate metabolism and glycobiology in various organisms. Studying these pathways provides insights into how bacteria manage carbon sources and build essential polysaccharides like glycogen.
In bacteria such as Corynebacterium glutamicum, maltose is metabolized through a pathway involving several enzymes, including 4-α-glucanotransferase (MalQ) and maltodextrin (B1146171) phosphorylase (MalP). nih.govsemanticscholar.org MalQ converts maltose into maltodextrins and glucose, and then MalP degrades these maltodextrins to produce α-glucose 1-phosphate, which can enter central metabolism. nih.govsemanticscholar.org This pathway is also linked to glycogen degradation, where glycogen phosphorylase (GlgP) and a debranching enzyme (GlgX) break down glycogen into maltodextrins, which are then processed by MalP. nih.gov
Investigating mutants that lack these enzymes has revealed their physiological roles. For instance, a C. glutamicum mutant lacking the malP gene showed impaired growth on maltose and accumulated high levels of glycogen and maltodextrins, confirming the enzyme's dual role in both maltose utilization and glycogen degradation. nih.gov Such studies are fundamental to mapping metabolic networks and understanding how they are regulated. The study of these pathways provides a deeper knowledge of microbial physiology, which can be applied to areas ranging from industrial biotechnology to understanding pathogenesis.
Elucidating Novel Metabolic Intermediates and Pathways
The identification of this compound (M1P) as a metabolic participant has been instrumental in uncovering previously unknown biochemical routes, particularly in microorganisms. Research has revealed that M1P is a key intermediate in a novel four-step pathway for α-glucan synthesis in Mycobacterium tuberculosis, which is distinct from the classical glycogen synthesis pathway. nih.govnih.gov This pathway originates from trehalose, a sugar that is abundant in mycobacteria. researchgate.net
The pathway proceeds through the following key enzymatic steps:
TreS (Trehalose synthase): This enzyme isomerizes trehalose into maltose. nih.govresearchgate.net
Pep2 (Maltokinase): Maltose is then phosphorylated by Pep2, using ATP, to produce this compound. nih.govresearchgate.net
GlgE (Maltosyltransferase): M1P serves as the donor substrate for the essential maltosyltransferase GlgE, which polymerizes the maltose units into linear α(1→4)-glucans. nih.govuniprot.org
GlgB (Glycogen branching enzyme): Finally, GlgB introduces α(1→6) branches into the linear glucan chains, forming the complete branched α-glucan polymer. researchgate.net
The discovery of this pathway highlighted M1P as a crucial, previously unrecognized metabolic intermediate. researchgate.net Further research in Mycobacterium smegmatis and Mycobacterium tuberculosis has identified an alternative route for M1P synthesis. An enzyme named GlgM, previously thought to be a glycogen synthase, was found to possess α-maltose-1-phosphate synthase activity. nih.goviucr.org This enzyme catalyzes the formation of M1P from ADP-glucose and glucose-1-phosphate, linking the classical pathway's precursor (ADP-glucose) to the novel GlgE pathway. nih.goviucr.org This finding established an unexpected metabolic connection between two major routes of α-glucan biosynthesis in mycobacteria. researchgate.net
| Enzyme | Function in the Novel Pathway | Reactants | Product |
|---|---|---|---|
| TreS (Trehalose synthase) | Isomerizes trehalose to maltose | Trehalose | Maltose |
| Pep2 (Maltokinase) | Phosphorylates maltose to form M1P | Maltose, ATP | This compound, ADP |
| GlgE (α-1,4-glucan:maltose-1-phosphate maltosyltransferase) | Polymerizes M1P into linear α-glucans | This compound, (α-1,4-glucan)n | (α-1,4-glucan)n+2, Phosphate (B84403) |
| GlgM (α-maltose-1-phosphate synthase) | Alternative synthesis of M1P | ADP-glucose, Glucose-1-phosphate | This compound, ADP |
| GlgB (Glycogen branching enzyme) | Introduces α-1,6 branches into linear glucans | Linear α-1,4-glucan | Branched α-1,4/1,6-glucan |
Advancing Understanding of Glycogen and Alpha-Glucan Homeostasis
The elucidation of the this compound-dependent GlgE pathway has significantly advanced the scientific understanding of how organisms, particularly bacteria like Mycobacterium tuberculosis, maintain the balance of glycogen and other α-glucans. nih.gov This pathway represents a major alternative to the canonical glycogen synthesis route that utilizes ADP-glucose as the glucosyl donor for glycogen synthase (GlgA). nih.govnih.gov In fact, M. tuberculosis lacks the GlgA pathway and relies on the GlgE pathway for producing its essential α-glucan polymers. nih.goviucr.org
A critical research finding is the consequence of disrupting this novel pathway. Genetic or chemical inactivation of the GlgE enzyme leads to the intracellular accumulation of its substrate, this compound. nih.govresearchgate.net This accumulation is highly toxic and results in rapid cell death, a phenomenon described as "self-poisoning". nih.gov This toxicity highlights the critical importance of maintaining M1P homeostasis and the efficient functioning of the GlgE pathway for bacterial survival. The lethal effect of M1P accumulation validates GlgE as a promising target for the development of new chemotherapeutics against tuberculosis. nih.gov
The existence of dual pathways for M1P synthesis (the TreS-Pep2 route and the GlgM route) suggests a sophisticated regulatory network for α-glucan biosynthesis. researchgate.net This metabolic arrangement allows for compensatory flux, enabling the organism to maintain α-glucan production under different metabolic conditions. researchgate.net The enzyme central to this pathway, named α-1,4-glucan:maltose-1-P maltosyltransferase (GMPMT), specifically uses this compound and not glucose-1-phosphate as a substrate, distinguishing it functionally from the classical glycogen phosphorylase. nih.gov The transfer of an intact maltose unit from M1P to a growing glycogen chain is a unique mechanism that expands the known biochemical strategies for polysaccharide synthesis. nih.gov
| Feature | Classical Glycogen Pathway (GlgC-GlgA) | Novel GlgE Pathway |
|---|---|---|
| Primary Glucose Donor | ADP-glucose | This compound |
| Key Polymerase Enzyme | GlgA (Glycogen synthase) | GlgE (Maltosyltransferase) |
| Unit Transferred | Single glucose unit | Disaccharide (maltose) unit |
| Primary Precursor(s) | Glucose-1-phosphate, ATP | Trehalose or ADP-glucose + Glucose-1-phosphate |
| Significance in M. tuberculosis | Pathway is absent | Essential for α-glucan synthesis and survival |
Q & A
Q. How can maltose 1-phosphate be quantitatively detected in enzymatic assays?
this compound can be quantified indirectly using coupled enzymatic reactions. For example, the PiPer phosphate assay employs maltose phosphorylase (EC 2.4.1.8) to hydrolyze maltose in the presence of inorganic phosphate (Pi), generating β-glucose 1-phosphate and glucose. The glucose produced is then oxidized by glucose oxidase to yield H₂O₂, which is measured fluorometrically or colorimetrically . This method avoids direct handling of unstable phosphorylated intermediates and enables high-throughput screening. Ensure reaction conditions (pH 7.0–7.5, 25–37°C) are optimized to prevent side reactions, such as reverse phosphorolysis .
Q. What enzymatic pathways synthesize this compound?
this compound can be synthesized via:
- Maltokinase (EC 2.7.1.175) : Phosphorylates maltose using ATP to produce α-maltose 1-phosphate .
- Trehalose conversion : In Mycobacterium smegmatis, trehalose is converted to maltose by maltose α-D-glucosyltransferase (TreS), followed by phosphorylation via maltokinase (Pep2) .
For in vitro synthesis, use purified enzymes in a one-pot reaction with ATP or β-glucose 1-phosphate as co-substrates. Monitor phosphate transfer using ³¹P-NMR or thin-layer chromatography .
Q. What are the key structural properties of this compound?
this compound (C₁₂H₂₁K₂O₁₄P, MW 498.46) is a disaccharide phosphate with α-(1→4)-glucosidic linkage. Its dipotassium salt form (CAS 104808-98-2) enhances solubility in aqueous buffers. Structural confirmation requires NMR (e.g., ¹H and ¹³C for glycosidic bond orientation) and mass spectrometry .
Advanced Research Questions
Q. How do phosphoglucomutases (PGMs) regulate this compound metabolism in Lactococcus lactis?
Lactococcus lactis expresses two PGMs:
- β-PGM : Converts β-glucose 1-phosphate (from maltose phosphorylase) to glucose 6-phosphate.
- α-PGM : Converts α-glucose 1-phosphate (from glycogen metabolism) to glucose 6-phosphate .
Experimental design considerations: - Use mutants lacking β-PGM to study maltose catabolism bottlenecks.
- Measure enzyme kinetics under varying carbon sources (maltose vs. glucose). β-PGM activity is glucose-repressed, while α-PGM is constitutive but substrate-dependent .
Q. Why is β-glucose 1-phosphate (β-G1P) a metabolic dead end in some biosystems, and how can this be resolved?
Traditional maltose phosphorylases produce β-G1P, which cannot be utilized by standard glycolytic pathways (e.g., E. coli lacks enzymes to isomerize β-G1P to α-G1P or glucose 6-phosphate). To overcome this:
Q. How does this compound accumulation lead to bacterial toxicity?
In Mycobacterium tuberculosis, inhibiting GlgE (a maltosyltransferase) disrupts glycogen synthesis, causing this compound to accumulate. This inhibits essential enzymes (e.g., phosphoglucomutase), disrupts nucleotide synthesis, and induces DNA damage via reactive oxygen species. Toxicity can be replicated in vitro by deleting glgE and monitoring growth inhibition in minimal media with maltose .
Q. What experimental strategies distinguish between this compound metabolic pathways in different organisms?
- Isotopic tracing : Use ¹³C-maltose to track incorporation into glycogen (via GlgE in Mycobacteria) or glycolysis intermediates (via β-PGM in Lactococci) .
- Gene knockout studies : Compare growth phenotypes of maltokinase (Pep2) vs. maltose phosphorylase mutants under varying carbon sources .
- Enzyme activity profiling : Measure substrate specificity of PGMs using α- vs. β-G1P analogs .
Data Contradictions and Resolution
- Maltose phosphorylase stereospecificity : Lactobacillus acidophilus produces β-G1P , while engineered systems aim for α-G1P . Resolve by verifying enzyme source and reaction conditions (e.g., pH, cofactors).
- PGM substrate preference : Lactococcus lactis β-PGM is specific to β-G1P, whereas Euglena gracilis β-PGM processes trehalose-derived β-G1P . Always validate enzyme activity in organism-specific contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
